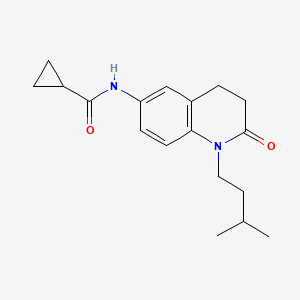
N-cyclobutyl-3-fluoroaniline
Vue d'ensemble
Description
N-cyclobutyl-3-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It is used in laboratory settings and has a molecular weight of 165.21 .
Molecular Structure Analysis
The InChI code for N-cyclobutyl-3-fluoroaniline is1S/C10H12FN/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 . This indicates the presence of a cyclobutyl group attached to an aniline group with a fluorine atom on the third carbon of the benzene ring. Physical And Chemical Properties Analysis
N-cyclobutyl-3-fluoroaniline is a liquid at room temperature .Applications De Recherche Scientifique
Fluorogenic Probes for Biological Imaging
Studies on near-infrared (NIR) fluorophores and their application in biological imaging provide insights into how compounds like N-cyclobutyl-3-fluoroaniline could be utilized. For example, a colorimetric and ratiometric fluorescent probe exhibits selective response to hydrogen sulfide in living cells, employing a cyanine fluorophore for intracellular assessment (Fabiao Yu et al., 2012). Similarly, a near-infrared ratiometric fluorescent probe designed for cysteine detection over glutathione indicates mitochondrial oxidative stress in vivo, highlighting the potential for N-cyclobutyl-3-fluoroaniline derivatives in specific biomarker detection (Kun Yin et al., 2015).
Chemical Sensing and Drug Delivery
The reactivity of cyanine compounds is harnessed for optical imaging and drug delivery, demonstrating the versatility of fluorophores for biomedical applications. For instance, cyanine chromophore reactivity is exploited for imaging and delivering therapeutic agents, suggesting that modifications to N-cyclobutyl-3-fluoroaniline could yield new imaging agents or drug delivery molecules (Alexander P. Gorka et al., 2018).
Environmental Sensing
Fluorophores and chemodosimeters are also used for environmental sensing, such as detecting specific anions in water. This implies that N-cyclobutyl-3-fluoroaniline, through appropriate derivatization, could be developed into sensors for environmental or biological analytes (R. Martínez‐Máñez & F. Sancenón, 2006).
Photostability and Fluorescence Enhancement
The study of cyanine dyes' photostability and their fluorescence properties underlines the importance of structural modifications for enhancing dye performance in imaging applications. This suggests that introducing specific functional groups, such as the cyclobutyl and fluoroaniline moieties found in N-cyclobutyl-3-fluoroaniline, could modulate the optical properties of cyanine-based fluorophores for better imaging techniques (Colin Echeverría Aitken et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclobutyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUHREDXJWKVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-fluoroaniline | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)
![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)


![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)
![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)
![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)
![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)
